3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
Overview
Description
3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride, also known as 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride, is a useful research compound. Its molecular formula is C11H12Cl2N2O2 and its molecular weight is 275.13 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Application in Organic Synthesis
Summary of the Application
The compound has been used in the synthesis of diversely orchestrated 3-ArS/ArSe derivatives . This is a part of organic synthesis, where the compound is used as a starting material.
Methods of Application
An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize these derivatives . This operationally simple reaction proceeds under mild reaction conditions and can be executed in gram scale .
Results or Outcomes
The reaction resulted in high yields of up to 95% . It also highlights broad functional group tolerance .
Application in Medicinal Chemistry
Summary of the Application
The compound is part of a family of N-fused bicyclic heterocycles that have received enormous interest from synthetic chemists as well as medicinal researchers due to their profound impact in agrochemicals, pharmaceuticals, and material sciences .
Methods of Application
Specific methods of application in medicinal chemistry are not detailed in the sources. However, the compound’s versatile biological activities suggest it could be used in various ways in medicinal chemistry .
Results or Outcomes
While specific results or outcomes are not detailed, the compound’s versatile biological activities suggest it could have significant outcomes in medicinal chemistry .
Application in Material Sciences
Summary of the Application
The compound is part of a family of N-fused bicyclic heterocycles that have received enormous interest from synthetic chemists as well as material scientists due to their profound impact in agrochemicals, pharmaceuticals, and material sciences .
Methods of Application
Specific methods of application in material sciences are not detailed in the sources. However, the compound’s versatile biological activities suggest it could be used in various ways in material sciences .
Results or Outcomes
While specific results or outcomes are not detailed, the compound’s versatile biological activities suggest it could have significant outcomes in material sciences .
Application in Synthesis of Aliphatic/Aromatic/Heterocyclic Amine Derivatives
Summary of the Application
A series of novel 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one aliphatic/aromatic/heterocyclic amine derivatives were synthesized .
Methods of Application
The synthesized compounds were characterized by 1H-NMR, FTIR, and elemental analysis .
Results or Outcomes
The synthesis resulted in good yield .
Application in Agrochemicals
Summary of the Application
The compound is part of a family of N-fused bicyclic heterocycles that have received enormous interest from synthetic chemists as well as agrochemical researchers due to their profound impact in agrochemicals, pharmaceuticals, and material sciences .
Methods of Application
Specific methods of application in agrochemicals are not detailed in the sources. However, the compound’s versatile biological activities suggest it could be used in various ways in agrochemicals .
Results or Outcomes
While specific results or outcomes are not detailed, the compound’s versatile biological activities suggest it could have significant outcomes in agrochemicals .
Application in Synthesis of Unique Chemicals
Summary of the Application
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Methods of Application
Specific methods of application in the synthesis of unique chemicals are not detailed in the sources. However, the compound’s versatile biological activities suggest it could be used in various ways in the synthesis of unique chemicals .
Results or Outcomes
While specific results or outcomes are not detailed, the compound’s versatile biological activities suggest it could have significant outcomes in the synthesis of unique chemicals .
properties
IUPAC Name |
3-(2-chloroethyl)-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2.ClH/c1-7-8(4-5-12)11(16)14-6-2-3-9(15)10(14)13-7;/h2-3,6,15H,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFCSZRUSXKSHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=C(C2=N1)O)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201335846 | |
Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(2-chloroethyl)-9-hydroxy-2-methyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201335846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride | |
CAS RN |
849727-62-4 | |
Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(2-chloroethyl)-9-hydroxy-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849727-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849727624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(2-chloroethyl)-9-hydroxy-2-methyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201335846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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